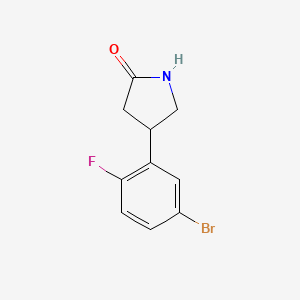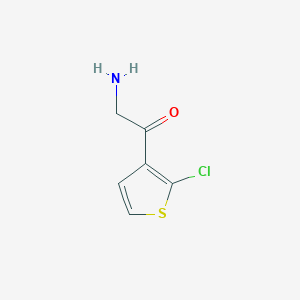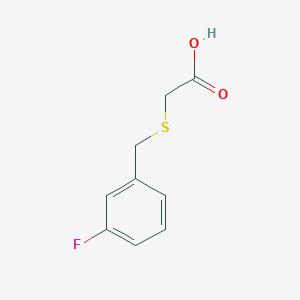
(Butoxymethyl)triphenylphosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butoxymethyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C20H20ClOP. It is a member of the triphenylphosphonium salts, which are widely used in organic synthesis, particularly in the Wittig reaction. This compound is known for its ability to form stable ylides, which are crucial intermediates in the formation of alkenes from aldehydes and ketones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Butoxymethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with butoxymethyl chloride. The reaction typically occurs in an anhydrous solvent such as acetone or tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Butoxymethyl)triphenylphosphonium chloride primarily undergoes substitution reactions, particularly in the formation of ylides for the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve strong bases such as sodium hydride (NaH) or butyllithium (BuLi) in solvents like THF or dimethylformamide (DMF).
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include alkenes (from the Wittig reaction), alcohols (from reduction reactions), and various oxidized phosphonium compounds (from oxidation reactions).
Aplicaciones Científicas De Investigación
(Butoxymethyl)triphenylphosphonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in the Wittig reaction to synthesize alkenes. It is also employed in the preparation of various organophosphorus compounds.
Biology: Investigated for its potential use in mitochondrial targeting due to the triphenylphosphonium moiety, which can facilitate the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its role in drug synthesis, particularly in the development of antimalarial and anticancer agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where precise control over molecular structure is required.
Mecanismo De Acción
The mechanism of action of (Butoxymethyl)triphenylphosphonium chloride involves the formation of a ylide intermediate. In the Wittig reaction, the ylide reacts with aldehydes or ketones to form alkenes. The triphenylphosphonium group stabilizes the ylide, making the reaction more efficient. The butoxymethyl group can influence the reactivity and selectivity of the ylide, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of a butoxymethyl group. It is also used in the Wittig reaction.
(Ethoxymethyl)triphenylphosphonium chloride: Contains an ethoxymethyl group and is used in similar applications.
(Tert-butoxymethyl)triphenylphosphonium chloride: Features a tert-butoxymethyl group, offering different steric and electronic properties.
Uniqueness
(Butoxymethyl)triphenylphosphonium chloride is unique due to the presence of the butoxymethyl group, which can provide different reactivity and selectivity compared to its analogs. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C23H26ClOP |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
butoxymethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C23H26OP.ClH/c1-2-3-19-24-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,2-3,19-20H2,1H3;1H/q+1;/p-1 |
Clave InChI |
NQECPCJHXXZKSA-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)











